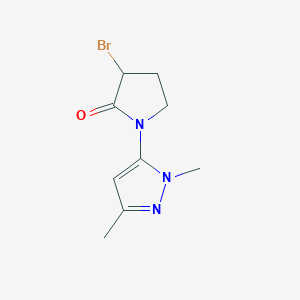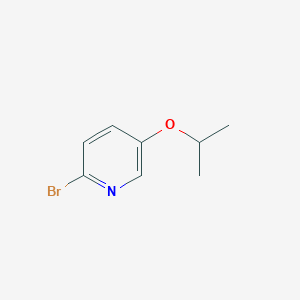
3-Bromo-5-(trifluoromethoxy)benzoyl chloride
Descripción general
Descripción
“3-Bromo-5-(trifluoromethoxy)benzoyl chloride” is a chemical compound with the CAS Number: 1092461-36-3 . It has a molecular weight of 303.46 . The IUPAC name for this compound is 3-bromo-5-(trifluoromethoxy)benzoyl chloride . It is typically stored at ambient temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for “3-Bromo-5-(trifluoromethoxy)benzoyl chloride” is 1S/C8H3BrClF3O2/c9-5-1-4(7(10)14)2-6(3-5)15-8(11,12)13/h1-3H . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
“3-Bromo-5-(trifluoromethoxy)benzoyl chloride” is a liquid at room temperature . It has a molecular weight of 303.46 .
Aplicaciones Científicas De Investigación
Intermediate in Drug Synthesis : 3,5-bis(trifluoromethyl)benzoyl chloride, closely related to 3-Bromo-5-(trifluoromethoxy)benzoyl chloride, has been utilized as an important drug intermediate. A study by Zhou Xiao-rui (2006) highlights its synthesis and the effects of reaction conditions like temperature and reagent amounts on its production (Zhou, 2006).
Aryne Route to Naphthalenes : In a study by M. Schlosser and E. Castagnetti (2001), the conversion of similar compounds to 3-Bromo-5-(trifluoromethoxy)benzoyl chloride was investigated for the synthesis of naphthalenes. This research demonstrates the compound's potential as a precursor in complex organic syntheses (Schlosser & Castagnetti, 2001).
Synthesis of Hyperbranched Polyesters : Hyperbranched polyesters were synthesized using 3,5-Bis(trimethylsiloxy)benzoyl chloride (BTBC), which shares functional similarities with 3-Bromo-5-(trifluoromethoxy)benzoyl chloride. This study by H. Kricheldorf, O. Bolender, and Thomas Wollheim (1999) indicates the potential of such compounds in polymer science (Kricheldorf, Bolender & Wollheim, 1999).
Organofluorine Compound Synthesis : Research by E. Castagnetti and M. Schlosser (2001) explored the use of (trifluoromethoxy)phenyllithiums, which can be derived from compounds like 3-Bromo-5-(trifluoromethoxy)benzoyl chloride, in the synthesis of a variety of new organofluorine compounds. This demonstrates its role in creating compounds with potential applications in pharmaceuticals and materials science (Castagnetti & Schlosser, 2001).
Conformational Studies in Chemistry : A study by D. Rosiak, Andrzej Okuniewski, and J. Chojnacki (2021) investigated the molecular conformation, intermolecular interactions, and crystal packing of 1-benzoyl-3-(halogenophenyl)thioureas, which involve similar processes to those used in the synthesis and application of 3-Bromo-5-(trifluoromethoxy)benzoyl chloride. This research provides insight into the structural behavior of such compounds (Rosiak, Okuniewski & Chojnacki, 2021).
Safety And Hazards
Propiedades
IUPAC Name |
3-bromo-5-(trifluoromethoxy)benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrClF3O2/c9-5-1-4(7(10)14)2-6(3-5)15-8(11,12)13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRWHYQCMQADHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)(F)F)Br)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701258617 | |
| Record name | 3-Bromo-5-(trifluoromethoxy)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701258617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(trifluoromethoxy)benzoyl chloride | |
CAS RN |
1092461-36-3 | |
| Record name | 3-Bromo-5-(trifluoromethoxy)benzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1092461-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-5-(trifluoromethoxy)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701258617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 2-[4-(chlorosulfonyl)-1H-pyrazol-1-yl]acetate](/img/structure/B1524830.png)

![3-Amino-2-[(4-fluorophenyl)methyl]propan-1-ol hydrochloride](/img/structure/B1524832.png)








![N-[2-(aminosulfonyl)phenyl]-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B1524848.png)
